5-Methoxy-2-nitrobenzene-1,3-diol
Description
Properties
Molecular Formula |
C7H7NO5 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
5-methoxy-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,9-10H,1H3 |
InChI Key |
FUELYBCVVDMRMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Yield and Purification
Table 1 : Classical Nitration Parameters
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| Reaction Time | 2–4 hours |
| Molar Ratio (HNO₃) | 1.2 equivalents |
| Solvent | H₂SO₄ (94–98%) |
Mixed Acid Nitration with Nitrate Salts
To reduce NOₓ emissions and spent acid waste, nitrate salts (e.g., KNO₃, Cu(NO₃)₂) are used with H₂SO₄.
Optimized Protocol
Performance Metrics
Table 2 : Nitrate Salt Nitration Comparison
| Nitrate Salt | Temperature | Yield (%) | Selectivity (%) |
|---|---|---|---|
| KNO₃ | 25°C | 89 | 98 |
| Cu(NO₃)₂ | 30°C | 78 | 95 |
Microwave-Assisted Regioselective Nitration
Microwave irradiation enhances reaction rates and regioselectivity, particularly with transition metal nitrates.
Methodology
Outcomes
Table 3 : Microwave Nitration Parameters
| Parameter | Value |
|---|---|
| Irradiation Time | 10–15 minutes |
| Catalyst | Oxalic acid |
| Energy Input | 300 W |
Alternative Synthetic Routes
Demethylation of Protected Intermediates
Palladium-Catalyzed Coupling
Comparative Analysis of Methods
Table 4 : Method Comparison
| Method | Yield (%) | Selectivity (%) | Cost | Scalability |
|---|---|---|---|---|
| Classical Nitration | 70–90 | 95 | Low | High |
| Nitrate Salt Nitration | 75–90 | 98 | Medium | High |
| Microwave Nitration | 26–30 | 99 | High | Low |
| Demethylation Route | 60–65 | 90 | Medium | Moderate |
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted resorcinol derivatives depending on the nucleophile used
Scientific Research Applications
5-Methoxy-2-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 5-Methoxy-2-nitrobenzene-1,3-diol and related compounds, based on substituent effects, synthesis routes, and applications:
Detailed Research Findings
Substituent Effects on Reactivity and Stability
- Nitro and Hydroxyl Groups : The nitro group at position 2 in 5-Methoxy-2-nitrobenzene-1,3-diol is strongly electron-withdrawing, which deactivates the benzene ring toward electrophilic substitution. However, hydroxyl groups at positions 1 and 3 provide activating effects, creating regioselective reactivity patterns. This duality is observed in similar compounds like 5-Bromo-benzene-1,3-diol, where bromine further directs substitution .
- Methoxy vs. Alkyl Groups : Compared to 5-Propylbenzene-1,3-diol, the methoxy group in the target compound increases polarity but reduces lipophilicity, impacting solubility in organic solvents .
Stability and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
